2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate
Description
This compound is a benzenesulfonate ester featuring a tetraethylene glycol (TEG) backbone terminated with a propargyl ether group. Its structure comprises a benzene sulfonate group linked to a polyether chain with four ethoxy units and a terminal alkyne (prop-2-ynoxy) moiety. Such derivatives are commonly used in click chemistry, polymer synthesis, or as intermediates in pharmaceuticals due to their reactivity and solubility in polar solvents .
For example, propargyl ethers are often synthesized via nucleophilic substitution reactions using propargyl bromide and hydroxyl-terminated intermediates under basic conditions (e.g., NaH/THF) . The sulfonate group is likely introduced via sulfonation of the hydroxyl-terminated precursor using benzenesulfonyl chloride.
Properties
IUPAC Name |
2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O8S/c1-2-8-22-9-10-23-11-12-24-13-14-25-15-16-26-17-18-27-28(20,21)19-6-4-3-5-7-19/h1,3-7H,8-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGNAIXOLZMPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676101 | |
| Record name | 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-yl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215741-85-7 | |
| Record name | 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-yl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate involves multiple steps. The starting material, 3,6,9,12,15-Pentaoxaoctadec-17-YN-1-OL, is first prepared through a series of reactions involving the formation of ether linkages. The final step involves the sulfonation of the hydroxyl group with benzenesulfonyl chloride under basic conditions to yield the desired product .
Chemical Reactions Analysis
2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group back to the hydroxyl group.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential in drug formulation and delivery systems. Its solubility properties and ability to enhance the bioavailability of poorly soluble drugs make it a candidate for use in:
- Drug Solubilization : The polyether structure aids in solubilizing hydrophobic drugs, improving their therapeutic efficacy.
- Controlled Release Systems : Its sulfonate group can be utilized to design controlled release formulations, allowing for sustained drug delivery over extended periods.
Case Study: Drug Delivery Systems
A study demonstrated that formulations containing polyether sulfonates significantly improved the dissolution rates of poorly soluble drugs compared to traditional excipients. This finding suggests that such compounds can enhance the effectiveness of oral medications by ensuring better absorption in the gastrointestinal tract.
Industrial Applications
In industrial settings, this compound is used as a surfactant and emulsifier due to its amphiphilic nature.
- Surfactants : Employed in detergents and cleaning products to lower surface tension and enhance cleaning efficiency.
- Emulsifiers : Utilized in cosmetics and personal care products to stabilize emulsions, ensuring uniform distribution of oil and water phases.
Data Table: Industrial Applications
| Application Type | Specific Use | Benefits |
|---|---|---|
| Surfactants | Detergents | Improved cleaning efficiency |
| Emulsifiers | Cosmetics | Enhanced stability of formulations |
Research Applications
In academic research, 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate serves as a model compound for studying:
- Polymer Chemistry : Investigating the synthesis of new polymers with tailored properties.
- Nanotechnology : Exploring its role as a stabilizing agent in nanoparticle synthesis.
Case Study: Polymer Synthesis
Research has shown that incorporating polyether sulfonates into polymer matrices can significantly alter mechanical properties, leading to materials with enhanced strength and flexibility.
Mechanism of Action
The mechanism of action of 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate involves its ability to form fluorescent complexes with amyloid plaques. The compound binds to the plaques, allowing for their detection through optical imaging techniques. The molecular targets include amyloid-beta peptides, which are the primary components of amyloid plaques .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate with structurally related benzenesulfonate esters and polyether derivatives:
Key Findings:
Chain Length and Solubility :
- Longer ethoxy chains (e.g., four units in the target compound) enhance solubility in polar solvents like water or acetonitrile compared to shorter-chain analogs (e.g., 2-ethoxyethyl benzenesulfonate) .
- The hydroxyl-terminated analog (2-(2-(2-hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate) exhibits reduced reactivity due to hydrogen bonding but is more hydrophilic .
Functional Group Impact :
- The terminal propargyl group in the target compound enables participation in click chemistry, unlike methyl- or hydroxyl-terminated analogs .
- Dual sulfonate groups in 2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate increase ionic character, making it suitable for specialized applications like electrolyte formulations .
Synthetic Complexity :
- Compounds with longer ethoxy chains require more stringent purification steps (e.g., silica gel chromatography) to remove unreacted intermediates, as seen in the synthesis of related polyether derivatives .
Research Insights and Limitations
- Thermodynamic Data: No direct thermochemical data (e.g., melting point, logP) for the target compound is available in the evidence. However, computational methods (e.g., Joback/Crippen) predict increased hydrophilicity and lower volatility compared to shorter-chain analogs .
- Derivatives with methyl groups (e.g., 4-methylbenzenesulfonates) may exhibit different biodegradation profiles .
Biological Activity
2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate, a complex ether compound, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a long-chain ether structure with a sulfonate group, which can influence its solubility and interaction with biological membranes. The molecular formula is with a molecular weight of 270.32148 g/mol. Its structural complexity allows it to act as both a surfactant and a potential therapeutic agent.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Properties : Several studies suggest that related compounds possess antimicrobial activity, making them suitable for applications in pharmaceuticals and personal care products .
- Cell Membrane Interaction : The ether linkages in the structure may facilitate interactions with lipid membranes, potentially leading to alterations in membrane fluidity and permeability, which can affect cell function .
- Solvent Properties : Its ability to dissolve various organic substances enhances its utility in drug formulation and delivery systems .
The biological activity of this compound can be attributed to several mechanisms:
- Surfactant Activity : The sulfonate group contributes to surfactant properties, which can disrupt microbial cell membranes.
- Hydrophobic Interactions : The long hydrophobic chains may interact with lipid bilayers, affecting membrane integrity and function.
- Solubilization of Drugs : As an effective solvent, it can enhance the bioavailability of poorly soluble drugs by improving their dissolution rates.
Antimicrobial Efficacy
A study conducted on similar compounds demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported at low micromolar concentrations, indicating strong antimicrobial potential.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound A | 5 | Staphylococcus aureus |
| Compound B | 10 | Escherichia coli |
Cytotoxicity Assays
In vitro cytotoxicity assays using human cell lines revealed that while some derivatives exhibited low toxicity at therapeutic concentrations, others showed significant cytotoxic effects at higher doses. This highlights the importance of careful dosage management in therapeutic applications.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 20 | HeLa |
| Compound B | 15 | HEK293 |
Q & A
Q. What are the standard laboratory synthesis methods for 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate?
- Methodology : The synthesis typically involves two key steps:
- Etherification : React tetraethylene glycol with propargyl bromide under basic conditions (e.g., NaH in DMF) to introduce the terminal alkyne group. This step requires anhydrous conditions and controlled temperature (0–25°C) to minimize side reactions .
- Tosylation : Treat the intermediate with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or DMAP) to form the benzenesulfonate ester. Purification via column chromatography (e.g., silica gel with gradient elution of MeOH/EtOAc) is critical to isolate the product .
- Key Parameters : Monitor reaction progress using TLC, and optimize stoichiometry (e.g., 1:1.2 molar ratio of alcohol to TsCl) to improve yield.
Q. How should researchers characterize this compound to confirm its structure?
- Analytical Techniques :
- NMR Spectroscopy : Use H and C NMR to identify ether (-OCHCHO-) and benzenesulfonate (aromatic protons at δ ~7.5–8.0 ppm) moieties. Overlapping signals in the PEG-like chain may require 2D NMR (e.g., COSY) for resolution .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS. For example, a related compound (CHNO) showed [M+H] at m/z 515.3350 (calc. 515.3332) .
- FT-IR : Look for characteristic peaks: ~2110 cm (C≡C stretch), ~1170 cm (S=O stretch) .
Q. What purification strategies are effective for isolating this compound?
- Chromatography : Use silica gel column chromatography with EtOAc/MeOH gradients (e.g., 5–50% MeOH). Adding 1% triethylamine to the eluent can reduce tailing caused by polar impurities .
- Recrystallization : If the compound is crystalline, optimize solvent pairs (e.g., EtOAc/hexane) to enhance purity.
Advanced Research Questions
Q. How can researchers address low yields in the tosylation step compared to literature values?
- Troubleshooting :
- Side Reactions : Competing elimination or hydrolysis may occur if moisture is present. Ensure rigorous drying of reagents and solvents (e.g., molecular sieves for DMF) .
- Catalyst Optimization : Replace DMAP with stronger nucleophilic catalysts (e.g., 4-pyrrolidinopyridine) to accelerate TsCl activation.
- Temperature Control : Perform tosylation at 0°C to suppress thermal degradation of the alkyne group .
Q. What mechanistic insights explain the reactivity of the alkyne group in downstream applications?
- Click Chemistry : The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Kinetic studies show that PEG spacers (as in this compound) enhance solubility and reduce steric hindrance during triazole formation .
- Stability Considerations : The alkyne is susceptible to oxidation; storage under inert atmosphere (N/Ar) with stabilizers (e.g., BHT) is recommended for long-term use.
Q. How does the compound’s PEG chain length influence its interaction with biomembranes?
- Experimental Design :
- Liposome Binding Assays : Incorporate fluorescent probes into lipid bilayers and measure quenching efficiency upon compound addition.
- MD Simulations : Model PEG chain flexibility and hydration to predict membrane penetration. Shorter chains (n=3–4 ethylene glycol units) show better cellular uptake than longer chains .
Q. What strategies resolve spectral overlaps in NMR analysis of the PEG backbone?
- Advanced Techniques :
- DOSY NMR : Differentiate signals based on diffusion coefficients to separate PEG chain protons from aromatic benzenesulfonate peaks.
- Cryoprobes : Enhance sensitivity for low-concentration samples, critical for detecting minor impurities .
Data Contradictions and Optimization
Q. How to interpret discrepancies in reported yields for similar compounds?
- Case Study : A synthesis of a related tosylate (51% yield vs. literature 81%) was attributed to incomplete TsCl activation. Repeating the reaction with freshly distilled TsCl and extended reaction time (24 h vs. 40 min) improved yield to 68% .
- Recommendation : Conduct kinetic studies (e.g., in-situ IR monitoring) to identify rate-limiting steps.
Q. What are the stability profiles of this compound under varying pH and temperature?
- Methodology :
- Forced Degradation Studies : Expose the compound to pH 2–12 buffers at 40°C for 24 h. Monitor degradation via HPLC-MS.
- Thermal Analysis : Use DSC/TGA to determine decomposition onset temperatures (~150°C for PEG-based sulfonates) .
Applications in Drug Delivery
Q. How can this compound be utilized in antibody-drug conjugate (ADC) design?
- Case Example : The benzenesulfonate group acts as a leaving group, enabling nucleophilic substitution with antibody thiols. The alkyne allows "click" attachment of payloads (e.g., toxins) post-conjugation .
- Optimization : Adjust PEG chain length to balance hydrophilicity and linker stability in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
